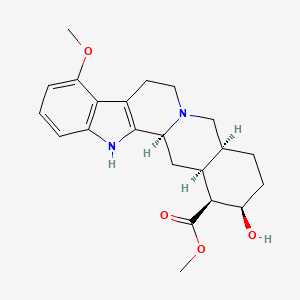

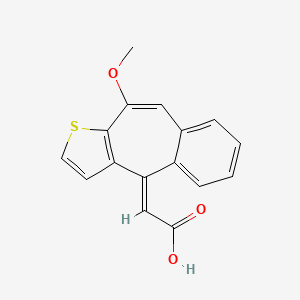

(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

IX-207-887 est un nouvel agent anti-arthritique connu pour sa capacité à inhiber la libération de l'interleukine-1 des monocytes humains et des macrophages péritonéaux de souris . Ce composé a montré un potentiel significatif dans le traitement de la polyarthrite rhumatoïde et d'autres affections inflammatoires .

Méthodes De Préparation

La synthèse de IX-207-887 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un composé hétérocyclique. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant la formation d'un système cyclique de benzo[4,5]cyclohepta[1,2-b]thiophène.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant divers substituants, tels que des groupes méthoxy et acide acétique.

Les méthodes de production industrielle de IX-207-887 sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Ces méthodes impliquent souvent l'optimisation des conditions de réaction pour améliorer le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

IX-207-887 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : IX-207-887 peut être réduit en utilisant des agents réducteurs courants tels que le borohydrure de sodium.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

IX-207-887 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de IX-207-887 implique l'inhibition de la libération de l'interleukine-1 des monocytes humains et des macrophages péritonéaux de souris . Cette inhibition est obtenue par la modulation de diverses voies de signalisation et cibles moléculaires, y compris la suppression de la production de cytokines et l'inhibition d'enzymes spécifiques impliquées dans la réponse inflammatoire . Le composé n'affecte pas l'adhérence des monocytes humains ou la prolifération des thymocytes induite par l'interleukine-1 ou l'interleukine-2 .

Applications De Recherche Scientifique

IX-207-887 has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of IX-207-887 involves the inhibition of interleukin-1 release from human monocytes and mouse peritoneal macrophages . This inhibition is achieved through the modulation of various signaling pathways and molecular targets, including the suppression of cytokine production and the inhibition of specific enzymes involved in the inflammatory response . The compound does not affect the adherence of human monocytes or the proliferation of thymocytes induced by interleukin-1 or interleukin-2 .

Comparaison Avec Des Composés Similaires

IX-207-887 est unique en sa capacité à inhiber sélectivement la libération de l'interleukine-1 sans affecter significativement d'autres cytokines ou processus cellulaires . Des composés similaires comprennent :

Méthotrexate : Un médicament anti-inflammatoire couramment utilisé qui inhibe la dihydrofolate réductase et a des effets plus larges sur le système immunitaire.

Sulfasalazine : Un autre agent anti-inflammatoire qui agit en inhibant la production de médiateurs inflammatoires.

Leflunomide : Un médicament immunomodulateur qui inhibe la synthèse des pyrimidines et a un mécanisme d'action différent de celui de IX-207-887.

IX-207-887 se démarque par sa spécificité pour l'inhibition de l'interleukine-1 et son potentiel de moins d'effets secondaires par rapport aux autres médicaments anti-inflammatoires .

Propriétés

Numéro CAS |

128439-98-5 |

|---|---|

Formule moléculaire |

C16H12O3S |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid |

InChI |

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+ |

Clé InChI |

XIKRQPKFOKKGGW-UKTHLTGXSA-N |

SMILES |

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3 |

SMILES isomérique |

COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3 |

SMILES canonique |

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid 10-MBCTYA IX 207,887 IX 207-887 IX-207,887 IX-207-887 |

Origine du produit |

United States |

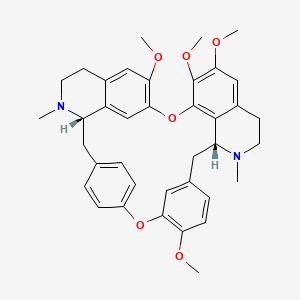

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)